molecular formula C16H20N2O2 B6344864 Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1326810-75-6

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6344864
CAS No.: 1326810-75-6
M. Wt: 272.34 g/mol
InChI Key: MKIHUWSVTFIADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a butyl-substituted phenyl ring, and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution of the phenyl ring: The butyl group can be introduced via Friedel-Crafts alkylation using butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

    Ethyl 5-phenyl-1H-pyrazole-3-carboxylate: Lacks the butyl substitution, which may affect its chemical reactivity and biological activity.

    Ethyl 5-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a methyl group instead of a butyl group, leading to differences in steric and electronic properties.

    Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHUWSVTFIADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.